N-(3-bromophenyl)thiophene-2-carboxamide
Description
N-(3-bromophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine atom at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₈BrNOS, with a molecular weight of 298.21 g/mol. The compound combines a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) and a substituted phenyl group linked via an amide bond. Bromine, as a heavy halogen, imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H8BrNOS |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI Key |
OMPQRGPVKMSUBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Thiophene Carboxamide Derivatives
- Substituent Position: The 3-bromo group in the target compound contrasts with 2-nitro () or 4-ethyl () substituents.
- Thiophene Modifications : Addition of a 5-methyl or 5-chloro group on the thiophene ring () increases steric bulk and alters electronic distribution, affecting binding to biological targets .
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectroscopic Data
- Melting Points: Bromine’s polarizability contributes to higher melting points in halogenated derivatives (e.g., 186–188°C for 4e in ) compared to non-halogenated analogues.
- IR Spectroscopy : The C=O stretch (~1680–1700 cm⁻¹) is consistent across carboxamides, though electron-withdrawing groups (e.g., nitro) may slightly increase the wavenumber .
- ¹H NMR : Thiophene protons resonate between δ 7.2–8.1 ppm, while NH protons appear downfield (δ ~10.0–10.1) due to hydrogen bonding .
Crystallographic and Supramolecular Features
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between phenyl and thiophene rings is 8.5–13.5°, facilitating π-π stacking. The 3-bromo substituent in the target compound may induce similar planarity .
- Hydrogen Bonding : Unlike nitro derivatives (), bromine’s weaker electronegativity may reduce classical hydrogen bonding, favoring halogen bonds or C–H∙∙∙S interactions in crystal packing .
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